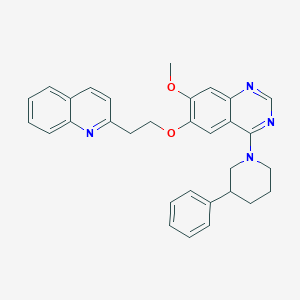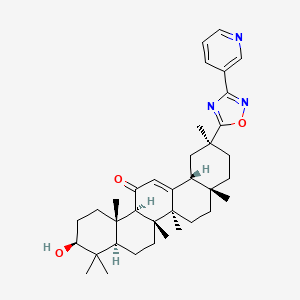
P-gp inhibitor 17
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-glycoprotein inhibitor 17 is a compound known for its ability to inhibit the activity of P-glycoprotein, a membrane protein that plays a crucial role in the efflux of various substances out of cells. This inhibition is particularly significant in the context of drug resistance, especially in cancer therapy, where P-glycoprotein can pump out chemotherapeutic agents, reducing their efficacy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of P-glycoprotein inhibitor 17 typically involves multiple steps, including the formation of key intermediates through various organic reactions. Common synthetic routes may include nucleophilic substitution, condensation, and cyclization reactions. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of P-glycoprotein inhibitor 17 involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization and chromatography. The use of continuous flow reactors and automated systems can enhance efficiency and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
P-glycoprotein inhibitor 17 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in P-glycoprotein inhibitor 17. For instance, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
Wissenschaftliche Forschungsanwendungen
P-glycoprotein inhibitor 17 has a wide range of scientific research applications:
Wirkmechanismus
P-glycoprotein inhibitor 17 exerts its effects by binding to the P-glycoprotein transporter, thereby inhibiting its activity. This inhibition prevents the efflux of drugs and other substrates out of cells, increasing their intracellular concentrations. The molecular targets include the nucleotide-binding domains and transmembrane domains of P-glycoprotein. The pathways involved in this process include ATP hydrolysis and substrate translocation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to P-glycoprotein inhibitor 17 include other P-glycoprotein inhibitors such as verapamil, cyclosporine A, and tariquidar .
Uniqueness
P-glycoprotein inhibitor 17 is unique due to its specific binding affinity and inhibitory potency. Compared to other inhibitors, it may offer improved selectivity and reduced toxicity, making it a promising candidate for therapeutic applications .
Eigenschaften
Molekularformel |
C36H49N3O3 |
|---|---|
Molekulargewicht |
571.8 g/mol |
IUPAC-Name |
(2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picen-13-one |
InChI |
InChI=1S/C36H49N3O3/c1-31(2)26-10-13-36(7)28(34(26,5)12-11-27(31)41)25(40)19-23-24-20-33(4,15-14-32(24,3)16-17-35(23,36)6)30-38-29(39-42-30)22-9-8-18-37-21-22/h8-9,18-19,21,24,26-28,41H,10-17,20H2,1-7H3/t24-,26-,27-,28+,32+,33-,34-,35+,36+/m0/s1 |
InChI-Schlüssel |
QKLJZFXTTQOKAL-YEXYTOCPSA-N |
Isomerische SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C6=NC(=NO6)C7=CN=CC=C7 |
Kanonische SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C6=NC(=NO6)C7=CN=CC=C7)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[2-[2-(2-Aminoethoxy)ethoxy]ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B12375763.png)

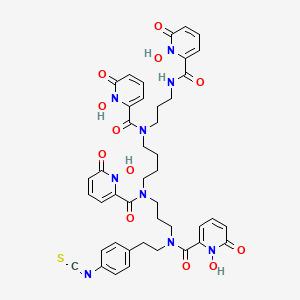
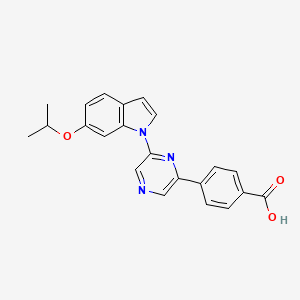
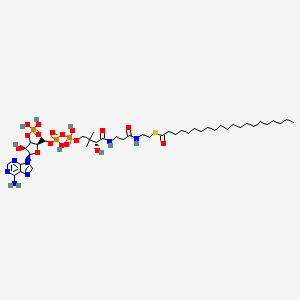
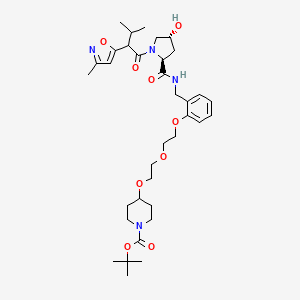
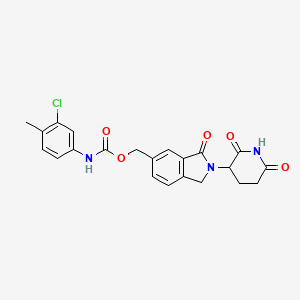
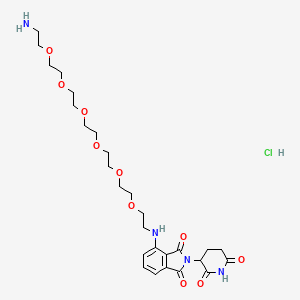
![[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-[2-fluoro-5-(trifluoromethoxy)phenyl]carbamate](/img/structure/B12375798.png)


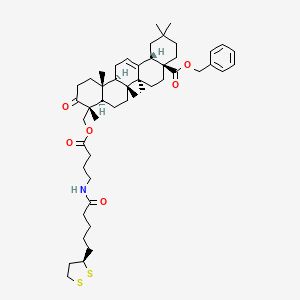
![[(8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-17-ethynyl-13-methyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B12375814.png)
